2-Naphthylthioacetonitrile
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Overview
Description
2-Naphthylthioacetonitrile is an organic compound with the molecular formula C₁₂H₉NS. It features a naphthalene ring substituted with a thioacetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthylthioacetonitrile typically involves the reaction of 2-naphthylacetonitrile with sulfur-containing reagents. One common method is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates . This method provides a high yield and is efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the palladium-catalyzed method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthylthioacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as amines and alcohols can react with the thio group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Thioether derivatives.
Scientific Research Applications
2-Naphthylthioacetonitrile has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Naphthylthioacetonitrile involves its interaction with specific molecular targets. The thioacetonitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Naphthylacetonitrile: Similar structure but lacks the thio group.
2-Naphthylthiourea: Contains a thiourea group instead of a thioacetonitrile group.
2-Naphthylthioacetamide: Features a thioacetamide group instead of a thioacetonitrile group.
Uniqueness: 2-Naphthylthioacetonitrile is unique due to the presence of both the naphthalene ring and the thioacetonitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2-naphthalen-2-ylsulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMHSJMACRLMEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277521 |
Source
|
Record name | 2-Naphthylthioacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-69-6 |
Source
|
Record name | NSC2719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthylthioacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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